molecular formula C9H11FO B7964783 4-Ethyl-2-fluoro-1-methoxybenzene

4-Ethyl-2-fluoro-1-methoxybenzene

Cat. No.: B7964783
M. Wt: 154.18 g/mol
InChI Key: RFOLHBSBICDYBN-UHFFFAOYSA-N
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Description

4-Ethyl-2-fluoro-1-methoxybenzene, with the CAS Registry Number 1369940-53-3 , is an organic compound with the molecular formula C9H11FO and a molecular weight of 154.18 g/mol . This compound is a fluorinated and alkylated benzene derivative, specifically engineered to serve as a versatile building block in organic synthesis and medicinal chemistry research . The structure features a methoxy group, a fluorine atom, and an ethyl group arranged around the aromatic ring, which collectively influence its electronic properties, lipophilicity, and potential for further functionalization. As a key synthetic intermediate, researchers value this compound for constructing more complex molecular architectures. The presence of the fluorine atom can significantly alter a molecule's metabolic stability, bioavailability, and binding affinity, making it a crucial moiety in the development of agrochemicals and pharmaceuticals . The specific substitution pattern on the benzene ring makes it a valuable precursor in metal-catalyzed cross-coupling reactions and other transformations central to drug discovery programs. The provided SMILES notation, COC1=CC=C(CC)C=C1F, offers a machine-readable descriptor for computational chemistry and cheminformatics studies . This product is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any other human or veterinary use . Researchers should handle this chemical with appropriate precautions in a controlled laboratory setting.

Properties

IUPAC Name

4-ethyl-2-fluoro-1-methoxybenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11FO/c1-3-7-4-5-9(11-2)8(10)6-7/h4-6H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFOLHBSBICDYBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=C(C=C1)OC)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11FO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Ethyl-2-fluoro-1-methoxybenzene typically involves electrophilic aromatic substitution reactions. One common method is the Friedel-Crafts alkylation, where an ethyl group is introduced to the benzene ring.

Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, including the use of catalysts and specific reaction conditions to ensure high yield and purity. The use of advanced techniques such as microwave-assisted synthesis and flow chemistry can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: 4-Ethyl-2-fluoro-1-methoxybenzene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce various halogenated, nitrated, or sulfonated derivatives .

Scientific Research Applications

4-Ethyl-2-fluoro-1-methoxybenzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Ethyl-2-fluoro-1-methoxybenzene involves its interaction with various molecular targets and pathways. The compound can act as an electrophile or nucleophile in different reactions, depending on the functional groups present. Its effects are mediated through the formation of intermediates such as benzenonium ions, which undergo further reactions to yield the final products .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following compounds share structural similarities with 4-Ethyl-2-fluoro-1-methoxybenzene, differing in substituent type, position, or additional functional groups:

Compound Name Substituents Key Differences Implications Reference
4-Bromo-2-ethyl-1-methoxybenzene Br (C4), Et (C2), OMe (C1) Bromine replaces fluorine at C2 Higher molecular weight; bromine’s leaving group potential enhances reactivity in substitution reactions
2-Bromo-4-fluoro-1-methoxybenzene Br (C2), F (C4), OMe (C1) Bromine at C2, fluorine at C4 Altered steric and electronic effects; possible applications in cross-coupling reactions
1-Ethyl-2-fluoro-4-methoxy-5-nitrobenzene Et (C1), F (C2), OMe (C4), NO₂ (C5) Additional nitro group at C5 Nitro group introduces strong electron-withdrawing effects, increasing acidity and reactivity toward reduction
1-Fluoro-4-Methoxybenzene F (C1), OMe (C4) Simpler structure; lacks ethyl group Reduced lipophilicity; limited applications in hydrophobic environments

Physicochemical Properties

While exact data (e.g., boiling points) are unavailable in the provided evidence, trends can be inferred:

  • Lipophilicity : The ethyl group in this compound increases hydrophobicity compared to analogues lacking alkyl chains (e.g., 1-Fluoro-4-Methoxybenzene).
  • Solubility: Methoxy groups improve solubility in polar solvents, but the ethyl group may counteract this in nonpolar media.

Research Findings and Trends

  • Pharmacological Studies : Dopamine D3 receptor ligands with methoxy groups (e.g., (+)-7-OH-DPAT in ) demonstrate hypothermia induction in rats, suggesting that substituent positioning impacts receptor binding and downstream effects .
  • Material Science : Methoxybenzene derivatives are used in photochemistry (e.g., 1-(2,2-Dimethyl-4-phenylbut-3-yn-1-yl)-4-methoxybenzene in ), where substituents tune photophysical properties .

Biological Activity

4-Ethyl-2-fluoro-1-methoxybenzene, also known as C9H11FO, is a fluorinated aromatic compound that has garnered attention due to its potential biological activities. The presence of fluorine and methoxy groups in its structure may influence its reactivity and interactions with biological targets, making it a subject of interest in medicinal chemistry and pharmacology.

The molecular structure of this compound includes:

  • Fluorine : Known for enhancing lipophilicity and metabolic stability.
  • Methoxy group : Often associated with increased solubility and bioavailability.

Biological Activity Overview

Research into the biological activity of this compound has indicated several potential applications:

Case Studies

While comprehensive studies specifically targeting this compound are scarce, related compounds have provided insights into its potential biological activities:

  • Study on Fluorinated Aromatic Compounds : A review highlighted the diverse roles of fluorinated compounds in pharmaceutical applications, noting their effectiveness in modifying biological pathways and enhancing drug properties .
  • Research on Antimicrobial Activity : Investigations into structurally similar compounds revealed significant antimicrobial effects, suggesting that the introduction of fluorine could enhance activity against resistant strains .

The biological activity of this compound is likely mediated through:

  • Interaction with Biological Targets : The compound may bind to specific receptors or enzymes, altering their function.
  • Metabolic Pathways : Fluorinated compounds often exhibit unique metabolic pathways that can lead to enhanced or diminished biological effects.

Comparative Analysis

To better understand the potential of this compound, a comparison with similar fluorinated compounds can be insightful:

Compound NameStructure FeaturesBiological Activity
This compoundFluorine and methoxy groupsAntimicrobial, anticancer potential
4-FluoroanilineSimple fluorinated amineAntimicrobial
3-Fluoro-4-methoxyanilineFluorine and methoxy groupsAnticancer

Q & A

Q. What are the common synthetic routes for preparing 4-Ethyl-2-fluoro-1-methoxybenzene, and what reaction conditions are critical for optimizing yield?

  • Methodological Answer : Synthesis typically involves halogenation, alkylation, or coupling reactions. For example:
  • Friedel-Crafts alkylation or methoxylation to introduce the methoxy group.
  • Fluorination using agents like Selectfluor or DAST (diethylaminosulfur trifluoride) under anhydrous conditions .
  • Ethyl group introduction via Suzuki-Miyaura coupling with ethylboronic acid derivatives, requiring palladium catalysts and inert atmospheres .
  • Critical parameters include solvent polarity (e.g., DMF or THF), temperature (often 60–100°C), and pH control (stable in pH 5–9) to prevent decomposition .

Q. How can researchers characterize the purity and structural integrity of this compound using spectroscopic techniques?

  • Methodological Answer :
  • NMR Spectroscopy : Use 1^1H and 13^13C NMR to confirm substitution patterns (e.g., methoxy at position 1, fluorine at position 2). Coupling constants in 19^19F NMR can resolve positional ambiguities .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight (e.g., 170.18 g/mol) and detects isotopic patterns from chlorine/fluorine .
  • IR Spectroscopy : Identify functional groups (e.g., C-F stretch ~1100 cm1^{-1}, methoxy C-O ~1250 cm1^{-1}) .

Q. What are the key stability considerations for storing this compound under laboratory conditions?

  • Methodological Answer :
  • Store in airtight, amber glass containers under inert gas (argon/nitrogen) to prevent oxidation .
  • Avoid exposure to strong acids/bases (risk of demethylation or defluorination) and UV light (photodegradation) .
  • Monitor stability via periodic HPLC analysis; degradation products (e.g., quinones) indicate oxidative breakdown .

Advanced Research Questions

Q. How can conflicting data regarding the reactivity of this compound in nucleophilic substitution reactions be systematically resolved?

  • Methodological Answer :
  • Contradiction Analysis Framework :

Replicate experiments under standardized conditions (solvent, catalyst, temperature).

Use kinetic studies (e.g., monitoring reaction progress via 19^19F NMR) to compare substituent effects .

Cross-validate with computational models (DFT calculations) to predict activation barriers for competing pathways .

  • Example: Conflicting yields in SNAr reactions may arise from trace moisture; rigorous drying of reagents/solvents can resolve discrepancies .

Q. What methodologies are recommended for assessing the compound's potential as a building block in enantioselective synthesis?

  • Methodological Answer :
  • Chiral Auxiliary Approach : Incorporate the compound into prochiral scaffolds (e.g., via asymmetric hydrogenation) and analyze enantiomeric excess (ee) using chiral HPLC or NMR with shift reagents .
  • Catalytic Asymmetric Synthesis : Test palladium or organocatalyst systems (e.g., BINOL-derived catalysts) in cross-couplings. Monitor stereoselectivity via X-ray crystallography of intermediates .

Q. In designing experiments to study the biological activity of this compound, what controls and validation steps are essential to ensure data reliability?

  • Methodological Answer :
  • Control Experiments :
  • Use fluorine-free analogs (e.g., 4-ethyl-1-methoxybenzene) to isolate fluorine's electronic effects .
  • Include solvent controls (DMSO/ethanol) to rule out cytotoxicity artifacts .
  • Validation :
  • Replicate results across multiple cell lines or enzymatic assays (e.g., cytochrome P450 inhibition).
  • Confirm target engagement via isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) .

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